molecular formula C11H10ClNO2 B6144809 3-aminonaphthalene-2-carboxylic acid hydrochloride CAS No. 66373-69-1

3-aminonaphthalene-2-carboxylic acid hydrochloride

Cat. No.: B6144809
CAS No.: 66373-69-1
M. Wt: 223.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-aminonaphthalene-2-carboxylic acid hydrochloride is an organic compound that has garnered significant attention in various scientific research fields. This compound is known for its unique structure, which includes an amino group attached to a naphthalene ring, along with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminonaphthalene-2-carboxylic acid hydrochloride typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia in the presence of a catalyst. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-aminonaphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine are commonly used for substitution reactions.

Major Products

    Oxidation: Nitro-3-aminonaphthalene-2-carboxylic acid.

    Reduction: 3-aminonaphthalene-2-methanol.

    Substitution: Halogenated derivatives of 3-aminonaphthalene-2-carboxylic acid.

Scientific Research Applications

3-aminonaphthalene-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-aminonaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-aminonaphthalene-2-carboxylic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

66373-69-1

Molecular Formula

C11H10ClNO2

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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